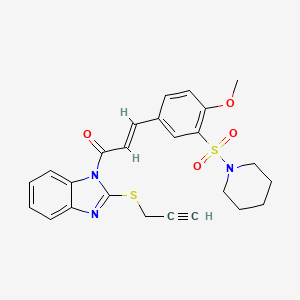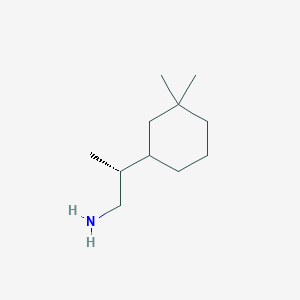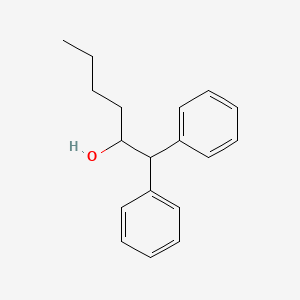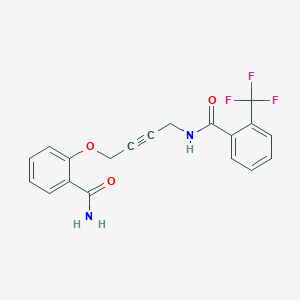![molecular formula C14H15Cl2N3O B2521933 2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide CAS No. 2411226-29-2](/img/structure/B2521933.png)
2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide, also known as CPP, is a compound that has been extensively studied for its potential therapeutic applications. CPP belongs to the class of pyrazole-containing compounds and has been found to have a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. Additionally, this compound has been found to inhibit the activity of histone deacetylases (HDACs), proteins involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has been found to induce cell death in cancer cells by activating the apoptotic pathway. This compound has also been found to inhibit the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide in lab experiments is its wide range of biological activities, which makes it a useful tool for studying inflammation, cancer, and neurodegenerative diseases. Additionally, this compound is relatively easy to synthesize, which makes it readily available for use in lab experiments. However, one limitation of using this compound in lab experiments is its potential toxicity, as high doses of this compound have been found to be toxic to cells.
Zukünftige Richtungen
There are many potential future directions for the study of 2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide. One area of future research could be the development of this compound analogs with improved potency and selectivity. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential therapeutic applications. Finally, clinical trials could be conducted to evaluate the safety and efficacy of this compound in humans.
Synthesemethoden
2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide can be synthesized using a variety of methods, including the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form 4-chlorophenyl-3-methyl-1-pyrazolin-5-one. This compound can then be reacted with 2-chloro-N-(propionyl)propanamide to form this compound.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide has been studied for its potential therapeutic applications in a variety of areas, including cancer, inflammation, and neurodegenerative diseases. This compound has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have anti-cancer properties by inducing cell death in cancer cells. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the formation of beta-amyloid plaques.
Eigenschaften
IUPAC Name |
2-chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3O/c1-10(15)14(20)17-9-13(19-8-2-7-18-19)11-3-5-12(16)6-4-11/h2-8,10,13H,9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHUFYDYTSSYHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(C1=CC=C(C=C1)Cl)N2C=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![3-(Fluoromethyl)-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one](/img/structure/B2521853.png)





![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2521865.png)


![8-(3-methoxypropyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2521868.png)
![1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B2521871.png)
![6-chloro-N-[2-(naphthalen-2-yloxy)ethyl]pyridine-3-carboxamide](/img/structure/B2521873.png)